5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline
Description
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F4N2O3 and a molecular weight of 240.11 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline core. It is used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWTCHXJDULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 5-fluoro-4-(trifluoromethoxy)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 5-Fluoro-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H4F4N2O2
Molecular Weight: 224.115 g/mol
IUPAC Name: 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline
CAS Number: [116369-23-4]
The compound features a fluorinated aromatic ring, which enhances its reactivity and stability, making it suitable for various chemical transformations.
Pharmaceutical Applications
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline has gained attention in medicinal chemistry due to its potential as a precursor for the synthesis of bioactive compounds.
Anticancer Agents
Recent studies have focused on the synthesis of novel anticancer agents derived from this compound. For instance, derivatives containing the trifluoromethoxy group have shown enhanced activity against specific cancer cell lines, attributed to their ability to disrupt cellular signaling pathways involved in proliferation and survival .
Antimicrobial Activity
Research indicates that compounds derived from 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline exhibit significant antimicrobial properties. A study demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Agrochemical Applications
The compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide.
Herbicidal Activity
Studies have shown that fluorinated anilines can act as effective herbicides due to their ability to inhibit specific metabolic pathways in plants. The introduction of the trifluoromethoxy group has been linked to increased herbicidal potency compared to non-fluorinated counterparts .
Synthesis and Methodology
The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves nitration reactions followed by substitution processes. A notable method includes the reaction of 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent, yielding the desired product with high selectivity .
Case Study: Development of Anticancer Drugs
A recent study focused on synthesizing a series of derivatives from 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline, leading to compounds that exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted structure-activity relationships (SAR) that inform future drug design .
Case Study: Herbicide Efficacy Testing
In another study, field trials evaluated the herbicidal efficacy of formulations containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential utility in crop protection strategies .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Lacks the nitro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Biological Activity
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to an aniline backbone. Its molecular formula is , and it has a CAS number of 2366994-50-3. The unique combination of these functional groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 - 64 µg/mL |
| Escherichia coli | Not specified |
| Vancomycin-resistant S. aureus | Not specified |
In a study evaluating fluoro and trifluoromethyl-substituted compounds, 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline exhibited notable activity against MRSA strains, with some derivatives showing MIC values as low as 0.031 µg/mL, indicating strong antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in certain cancer cell lines.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance their efficacy against resistant cancer types .
Case Studies
Several case studies have documented the biological effects of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline:
- Study on MRSA : A study demonstrated that derivatives of this compound significantly reduced biofilm formation in MRSA strains compared to traditional antibiotics like vancomycin .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that compounds with MIC values below 1 µg/mL exhibited selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window .
Q & A
Q. How do substituents affect crystal packing and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
